2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid
Overview
Description
2-Methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a methyl group and a propanoic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process that involves molecular docking . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium species .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In particular, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the propanoic acid group. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the pyrazole ring and subsequent functionalization with the propanoic acid group.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazole ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Methyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the propanoic acid group.
2-Methyl-3-(1H-pyrazol-4-yl)propanoic acid: Similar structure but without the trimethyl substitution on the pyrazole ring.
Uniqueness: 2-Methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of both the trimethyl-substituted pyrazole ring and the propanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(10(13)14)5-9-7(2)11-12(4)8(9)3/h6H,5H2,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZXDAOTZRWAOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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